N,N-Dichlorobenzenesulfonamide
Overview
Description
N,N-Dichlorobenzenesulfonamide, also known as dichloramine B, is an organic compound with the molecular formula C6H5Cl2NO2S . It has a molecular weight of 226.08 g/mol.
Molecular Structure Analysis
The molecular structure of N,N-Dichlorobenzenesulfonamide consists of a benzene ring attached to a sulfonamide group with two chlorine atoms .Chemical Reactions Analysis
N,N-Dichlorobenzenesulfonamide has been found to participate in a variety of reactions. For instance, it has been used as a site-selective electrophilic chlorinating agent towards carbanionic substrates . It has also been involved in the synthesis of chalcone derivatives .Physical And Chemical Properties Analysis
N,N-Dichlorobenzenesulfonamide is a solid at room temperature . It has a boiling point of approximately 319.2°C at 760 mmHg and a melting point of 74°C .Scientific Research Applications
Chemical Synthesis and Radical Annulation : N,N-Dichlorobenzenesulfonamide, also known as dichloramine-B, has been used in chemical synthesis. A study demonstrated its regioselective radical addition to 1-alkenes, leading to the formation of N-chloro-N-allylamide derivatives. These derivatives were then used to synthesize pyrrolidine derivatives through a radical annulation reaction (Tsuritani, Shinokubo, & Oshima, 2003).
Protein Kinase Inhibition : Isoquinolinesulfonamides, with a structural similarity to N,N-Dichlorobenzenesulfonamide, have been identified as potent inhibitors of various protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These inhibitors are useful in biochemical research for understanding protein kinase-mediated processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Anticancer Research : Several studies have explored the anticancer potential of N,N-Dichlorobenzenesulfonamide derivatives. For instance, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity against different human cancer cell lines, showing promising results (Bułakowska et al., 2020).
Enzyme Inhibition Studies : Benzenesulfonamide derivatives have been investigated for their inhibitory activities on enzymes such as human paraoxonase. These studies help in understanding the role of these compounds in metabolic processes and their potential therapeutic applications (Işık et al., 2019).
Development of Nonsteroidal Receptor Antagonists : Research has been conducted on N-(4-Phenoxyphenyl)benzenesulfonamide derivatives as a new class of nonsteroidal progesterone receptor antagonists. These compounds are potential candidates for the treatment of diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dichlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBJJXCZRAHMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060053 | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dichlorobenzenesulfonamide | |
CAS RN |
473-29-0 | |
Record name | N,N-Dichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloramine B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N,N-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dichlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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